molecular formula C24H29NO4 B15040806 ethyl 5-(butanoyloxy)-1-butyl-2-methyl-1H-benzo[g]indole-3-carboxylate

ethyl 5-(butanoyloxy)-1-butyl-2-methyl-1H-benzo[g]indole-3-carboxylate

Cat. No.: B15040806
M. Wt: 395.5 g/mol
InChI Key: QEPSQQFPKZZAGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(butanoyloxy)-1-butyl-2-methyl-1H-benzo[g]indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is notable for its complex structure, which includes an indole core substituted with various functional groups, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(butanoyloxy)-1-butyl-2-methyl-1H-benzo[g]indole-3-carboxylate typically involves multiple steps, starting from simpler indole derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(butanoyloxy)-1-butyl-2-methyl-1H-benzo[g]indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of ethyl 5-(butanoyloxy)-1-butyl-2-methyl-1H-benzo[g]indole-3-carboxylate involves its interaction with various molecular targets. The indole core can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their activity. The compound may also interact with cellular membranes, altering their properties and influencing cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(butanoyloxy)-1-butyl-2-methyl-1H-benzo[g]indole-3-carboxylate is unique due to its specific combination of functional groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it versatile for various applications in chemistry, biology, and materials science .

Properties

Molecular Formula

C24H29NO4

Molecular Weight

395.5 g/mol

IUPAC Name

ethyl 5-butanoyloxy-1-butyl-2-methylbenzo[g]indole-3-carboxylate

InChI

InChI=1S/C24H29NO4/c1-5-8-14-25-16(4)22(24(27)28-7-3)19-15-20(29-21(26)11-6-2)17-12-9-10-13-18(17)23(19)25/h9-10,12-13,15H,5-8,11,14H2,1-4H3

InChI Key

QEPSQQFPKZZAGF-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C2=C1C3=CC=CC=C3C(=C2)OC(=O)CCC)C(=O)OCC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.